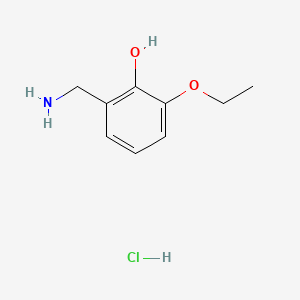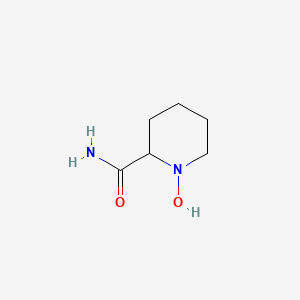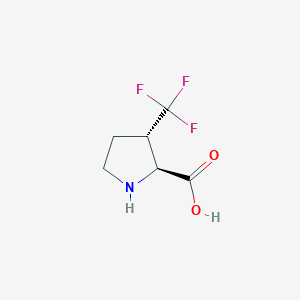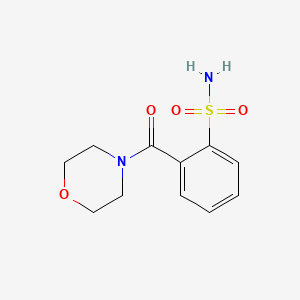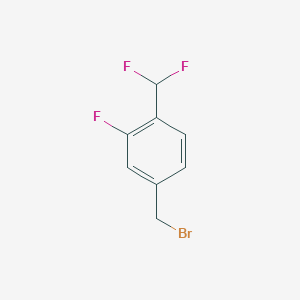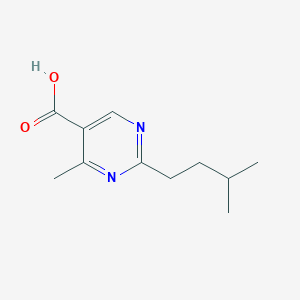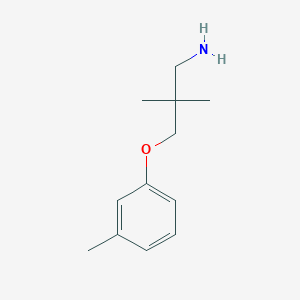
2,2-Dimethyl-3-(m-tolyloxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine typically involves the reaction of 3-methylphenol with 2,2-dimethylpropanal in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alkylamines.
Substitution: Halogenated derivatives of the phenoxy group.
Applications De Recherche Scientifique
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-3-phenoxypropan-1-amine: Lacks the methyl group on the phenoxy ring.
3-(3-methylphenoxy)propan-1-amine: Lacks the dimethyl substitution on the propan-1-amine backbone.
2,2-dimethyl-3-(4-methylphenoxy)propan-1-amine: Has the methyl group at the para position on the phenoxy ring.
Uniqueness
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13/h4-7H,8-9,13H2,1-3H3 |
Clé InChI |
CNFFLVPTVNSCEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


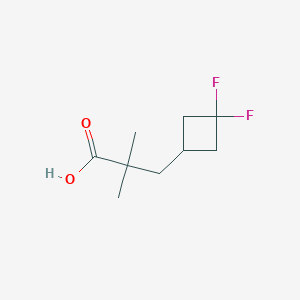

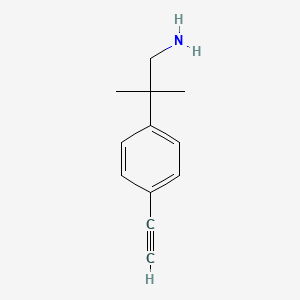
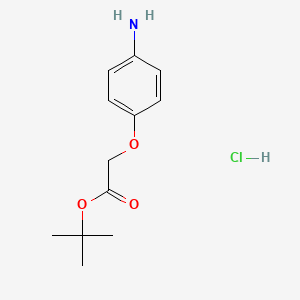
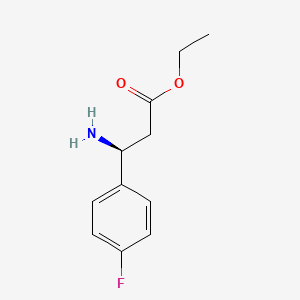
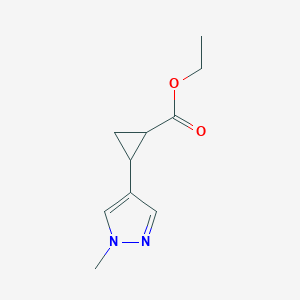
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
